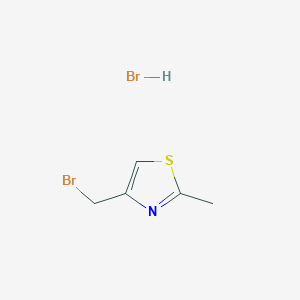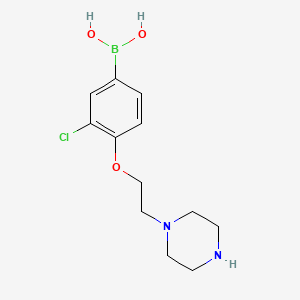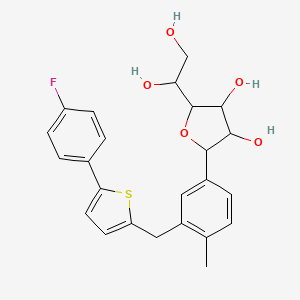
Canagliflozin Impurity 6
Übersicht
Beschreibung
Canagliflozin Impurity 6 is a byproduct formed during the synthesis of Canagliflozin, an anti-diabetic medication used to improve glycemic control in individuals with type 2 diabetes. This impurity is one of several that can arise during the manufacturing process and must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .
Wirkmechanismus
Target of Action
Canagliflozin Impurity 6, like Canagliflozin, primarily targets the sodium-glucose co-transporter 2 (SGLT2) found in the proximal tubules of the kidney . This transporter is responsible for reabsorbing filtered glucose from the renal tubular lumen back into the bloodstream .
Mode of Action
This compound, as an SGLT2 inhibitor, blocks the reabsorption of glucose by the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for managing hyperglycemia in type 2 diabetes mellitus .
Biochemical Pathways
The inhibition of SGLT2 by this compound affects several biochemical pathways. Primarily, it disrupts the normal function of the renal glucose reabsorption pathway, leading to increased urinary glucose excretion . This action indirectly affects other metabolic pathways, such as lipid metabolism and insulin signaling, by reducing hyperglycemia and improving insulin sensitivity .
Result of Action
The primary molecular effect of this compound is the inhibition of SGLT2, leading to decreased renal glucose reabsorption and increased urinary glucose excretion . At the cellular level, this can lead to changes in kidney cell function and potentially beneficial effects on pancreatic beta-cell function due to decreased glucotoxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Canagliflozin Impurity 6 involves several steps under controlled conditions. One method includes dissolving 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene in an anhydrous solvent, followed by the addition of n-butyllithium at a low temperature. The reaction mixture is then exposed to dry carbon dioxide gas, and the resulting product is extracted, dried, and purified .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of inert gases to protect the reaction environment, precise temperature control, and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) to isolate the impurity with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Canagliflozin Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include n-butyllithium, carbon dioxide, and various solvents such as tetrahydrofuran. The reactions are typically carried out under inert gas protection and at controlled temperatures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various isomeric forms and other related impurities. These products are often separated and characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Wissenschaftliche Forschungsanwendungen
Canagliflozin Impurity 6 has several scientific research applications, particularly in the fields of chemistry and pharmaceuticals. It is used as a reference standard in the development and validation of analytical methods for the detection and quantification of impurities in Canagliflozin formulations . Additionally, it serves as a model compound for studying the stability and degradation pathways of Canagliflozin under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Canagliflozin Impurity 6 include other impurities formed during the synthesis of Canagliflozin, such as Canagliflozin Impurity I and Canagliflozin Impurity II . These impurities share structural similarities and arise from related synthetic pathways.
Uniqueness: this compound is unique in its specific formation conditions and the challenges it presents in terms of separation and purification. Its presence and behavior can provide valuable insights into the overall quality control and optimization of the Canagliflozin manufacturing process .
Eigenschaften
IUPAC Name |
2-(1,2-dihydroxyethyl)-5-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FO5S/c1-13-2-3-15(23-21(28)22(29)24(30-23)19(27)12-26)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPSHXQANWMHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(O2)C(CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


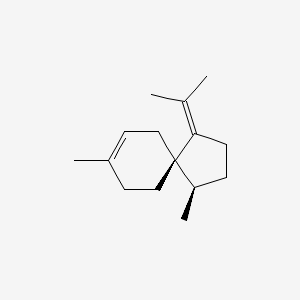

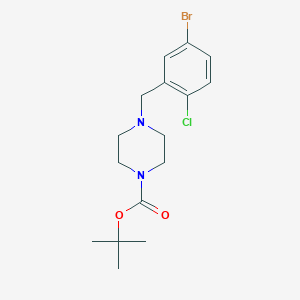
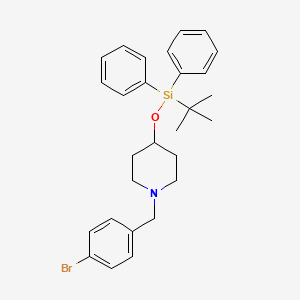
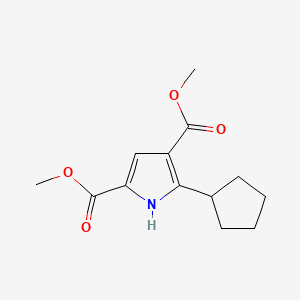
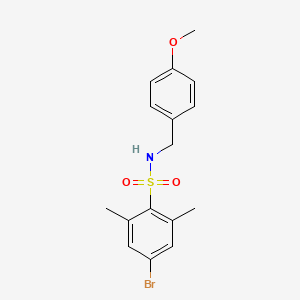

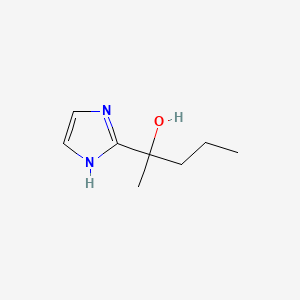
![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)


